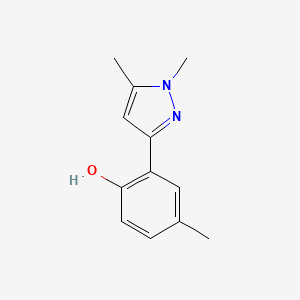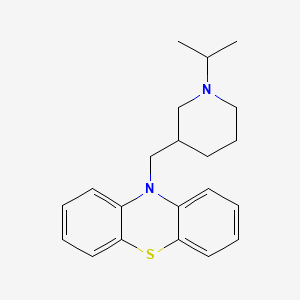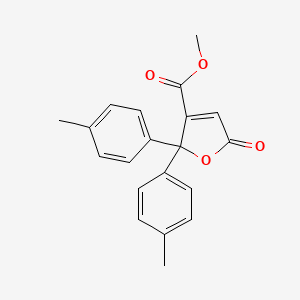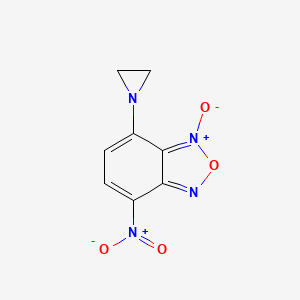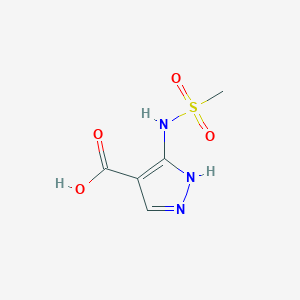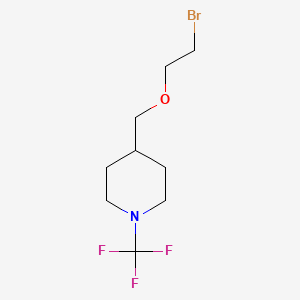![molecular formula C13H18N2O2 B13954277 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- CAS No. 52420-32-3](/img/structure/B13954277.png)
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of a carbonylating agent such as phosgene in combination with a base like a tertiary amine to buffer the HCl released during the process . Another method involves the diamination of olefins, which can be catalyzed by various metal catalysts .
Industrial Production Methods
In industrial settings, the production of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- often involves the use of more sustainable and efficient protocols. For example, the formation of imidazolidin-2-ones from 1,2-diamines and CO2 can be efficiently achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of more complex structures . In biology and medicine, the compound is studied for its potential therapeutic properties and its role as a chiral auxiliary in asymmetric transformations . Additionally, it has applications in the industrial sector, particularly in the development of pharmaceuticals and other biologically active compounds .
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- can be compared with other similar compounds, such as benzimidazolidin-2-ones and other substituted imidazolidin-2-ones . These compounds share similar structural motifs but may differ in their specific functional groups and properties. The uniqueness of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- lies in its specific substitution pattern, which can influence its reactivity and applications.
List of Similar Compounds
- Benzimidazolidin-2-ones
- Substituted imidazolidin-2-ones
- 1-Methoxy-3-[4-(methylsulfonyl)phenyl]-2-imidazolidone
Propiedades
Número CAS |
52420-32-3 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-methoxy-3-(4-propan-2-ylphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)11-4-6-12(7-5-11)14-8-9-15(17-3)13(14)16/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
FFAKHRFFIGBHEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
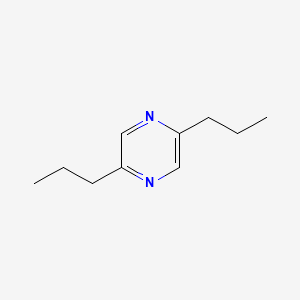
![4-[[tert-butyl(methyl)amino]diazenyl]benzamide](/img/structure/B13954202.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)
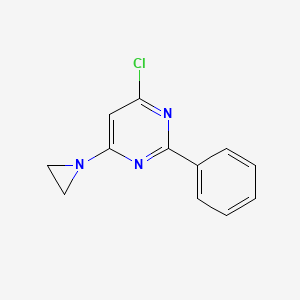
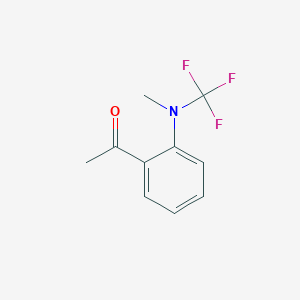
![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)
